2-((4-fluorophenyl)thio)-N-(2-hydroxy-3-(4-methoxyphenyl)-2-methylpropyl)acetamide

Descripción

Chemical Identity and Nomenclature

Molecular Architecture and Systematic Naming

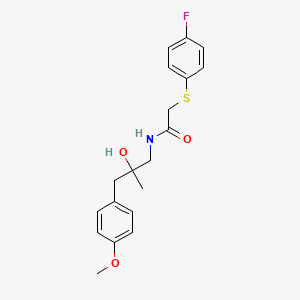

The IUPAC name 2-((4-fluorophenyl)thio)-N-(2-hydroxy-3-(4-methoxyphenyl)-2-methylpropyl)acetamide systematically describes its structure:

- Acetamide backbone : A central carbonyl group bonded to a nitrogen atom, forming the core carboxamide functionality.

- 4-Fluorophenylthio moiety : A sulfur atom bridges the acetamide’s α-carbon to a para-fluorinated benzene ring.

- 2-Hydroxy-3-(4-methoxyphenyl)-2-methylpropyl chain : A branched alkyl substituent containing a hydroxyl group, a methyl branch, and a para-methoxylated benzene ring.

Molecular Formula and Weight

The molecular formula is C₂₀H₂₃FNO₃S , derived from:

- 20 carbons (including aromatic rings and alkyl chains)

- 23 hydrogens

- 1 fluorine atom

- 1 nitrogen atom

- 3 oxygen atoms (amide, hydroxyl, methoxy)

- 1 sulfur atom

The calculated molecular weight is 376.46 g/mol , consistent with analogous thiourea-acetamide hybrids.

Structural Comparison to Related Compounds

Table 1 contrasts this compound with structurally similar derivatives:

Historical Context of Thiourea and Acetamide Derivatives in Medicinal Chemistry

Evolution of Sulfur-Containing Bioactive Molecules

Thiourea and acetamide derivatives have been integral to drug discovery since the mid-20th century. Early work on sulfonamides demonstrated the importance of sulfur moieties in antimicrobial agents, while acetamide groups were later recognized for their metabolic stability and hydrogen-bonding capacity. The fusion of these motifs, as seen in this compound, represents a modern approach to optimizing pharmacokinetic properties.

Key Milestones:

- 1950s : Thiourea derivatives explored as antithyroid agents.

- 1980s : Acetamide-based NSAIDs (e.g., acetaminophen) dominated analgesic markets.

- **

Propiedades

IUPAC Name |

2-(4-fluorophenyl)sulfanyl-N-[2-hydroxy-3-(4-methoxyphenyl)-2-methylpropyl]acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H22FNO3S/c1-19(23,11-14-3-7-16(24-2)8-4-14)13-21-18(22)12-25-17-9-5-15(20)6-10-17/h3-10,23H,11-13H2,1-2H3,(H,21,22) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HBCLOHCSTJUJML-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CC1=CC=C(C=C1)OC)(CNC(=O)CSC2=CC=C(C=C2)F)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H22FNO3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

363.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Actividad Biológica

The compound 2-((4-fluorophenyl)thio)-N-(2-hydroxy-3-(4-methoxyphenyl)-2-methylpropyl)acetamide is a complex organic molecule that has garnered attention in medicinal chemistry due to its potential therapeutic applications. Its unique structure, which includes a fluorinated aromatic ring, a thioether linkage, and an acetamide functional group, suggests diverse biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The molecular formula of the compound is , with a molecular weight of approximately 459.5 g/mol. The presence of the fluorine atom enhances lipophilicity, which may influence its biological activity and pharmacokinetics.

| Property | Value |

|---|---|

| Molecular Formula | C27H26FN3O3S |

| Molecular Weight | 459.5 g/mol |

| Functional Groups | Thioether, Acetamide, Hydroxy, Methoxy |

| Lipophilicity | High |

Anticancer Activity

Research indicates that compounds with similar structures to This compound exhibit potent anticancer properties. For instance, fluorinated benzothiazoles have shown antiproliferative activity against various cancer cell lines by inducing apoptosis and inhibiting cell proliferation through mechanisms involving cytochrome P450 enzymes . The incorporation of a fluorinated phenyl group may enhance these effects through improved interaction with biological targets.

The proposed mechanisms through which this compound may exert its biological effects include:

- Inhibition of Cancer Cell Growth : Similar compounds have been shown to inhibit the growth of cancer cells by inducing DNA damage and apoptosis .

- Metabolic Activation : The metabolism of fluorinated compounds often leads to the formation of reactive species that can bind to macromolecules in cancer cells, thereby disrupting cellular functions .

- Target Interaction : The unique structural features may allow for specific interactions with molecular targets involved in cancer progression.

Study 1: Antiproliferative Effects

A study examining the antiproliferative effects of related fluorinated compounds demonstrated that they could effectively inhibit the growth of breast and renal cancer cells. The study highlighted that these compounds induced mRNA expression of CYP1A1 in sensitive cancer cells, suggesting a link between metabolic activation and anticancer activity .

Study 2: Structural Activity Relationship (SAR)

Another investigation focused on the SAR of thiazole derivatives indicated that modifications in the aromatic rings significantly affected their biological activity. Compounds with electron-withdrawing groups like fluorine exhibited enhanced potency against certain cancer types compared to their non-fluorinated counterparts .

Comparación Con Compuestos Similares

Anticancer Activity

- Compound 38 () demonstrated broad-spectrum anticancer activity, particularly against MCF-7 (breast cancer) and PC-3 (prostate cancer) cell lines, attributed to the 4-pyrrolidin-1-ylquinazoline-2-sulfonyl group enhancing DNA intercalation or topoisomerase inhibition .

- The target compound lacks the quinazoline-sulfonyl moiety but shares the 4-methoxyphenyl group, which in other analogs (e.g., compound 40 in ) correlates with improved metabolic stability and sustained activity .

Enzyme Inhibition

Antimicrobial Activity

Physicochemical Properties

- Compound III-38 had a melting point of 150–152°C , typical for rigid acetamides. The target compound’s hydroxy group may lower its melting point due to increased hydrogen bonding .

- Compound 12 () demonstrated moderate solubility in polar solvents, a trait likely shared by the target compound due to its hydroxy and methoxy groups .

Q & A

Q. What are the critical synthetic steps and reaction conditions for producing this compound with high purity?

The synthesis involves:

- Thioether formation : Reaction of 4-fluorothiophenol with a halogenated acetamide intermediate under basic conditions (e.g., K₂CO₃ in DMF) at 40–60°C .

- Amide coupling : Use of coupling agents like HOBt/EDC in anhydrous dichloromethane to link the thioether moiety to the hydroxypropyl backbone .

- Purification : Column chromatography (e.g., 30% ethyl acetate/hexane) and recrystallization from ethanol/water mixtures to achieve >95% purity .

Optimization : Control reaction time (monitored via TLC) and solvent polarity to minimize side products like unreacted thiols or hydrolyzed intermediates .

Q. Which spectroscopic techniques are most effective for characterizing structural integrity?

- NMR :

- ¹H NMR : Distinct signals for the fluorophenyl (δ 7.2–7.4 ppm), methoxyphenyl (δ 6.8–7.0 ppm), and hydroxypropyl groups (δ 1.2–1.4 ppm for methyl) .

- ¹³C NMR : Confirm amide carbonyl (δ ~170 ppm) and sulfur-linked carbons (δ ~40 ppm) .

- HPLC : Use C18 columns with UV detection (λ = 254 nm) to assess purity and identify trace impurities .

- IR : Validate hydroxyl (3300–3500 cm⁻¹) and amide (1650–1680 cm⁻¹) functional groups .

Q. How do the compound’s functional groups influence its stability under varying pH conditions?

- Thioether linkage : Susceptible to oxidation (e.g., by H₂O₂ or KMnO₄) at acidic pH, forming sulfoxide derivatives .

- Amide bond : Hydrolysis occurs in strongly basic (pH > 10) or acidic (pH < 3) conditions, requiring storage in neutral buffers .

- Methoxyphenyl group : Enhances solubility in organic solvents but reduces aqueous stability due to hydrophobic interactions .

Advanced Research Questions

Q. What mechanistic approaches are used to study its interaction with biological targets like enzymes or receptors?

- Molecular docking : Simulations using AutoDock Vina to predict binding affinity with targets (e.g., cyclooxygenase-2 or kinase enzymes) .

- Surface plasmon resonance (SPR) : Quantify real-time binding kinetics (e.g., KD values) using immobilized protein targets .

- Enzyme inhibition assays : Measure IC₅₀ values in vitro (e.g., COX-2 inhibition at 10–100 μM concentrations) .

Q. How can contradictory results in biological activity data be systematically addressed?

- Standardization : Use identical cell lines (e.g., HEK-293 vs. HeLa) and assay conditions (e.g., serum-free media) across studies .

- Orthogonal validation : Combine enzyme activity assays with cytotoxicity profiling (e.g., MTT assays) to distinguish target-specific effects from nonspecific toxicity .

- Meta-analysis : Aggregate data from multiple studies to identify trends (e.g., correlation between methoxyphenyl substitution and anti-inflammatory activity) .

Q. What strategies are recommended for designing derivatives to establish structure-activity relationships (SAR)?

- Core modifications :

- Replace 4-fluorophenyl with chloro or bromo substituents to study electronic effects .

- Modify the hydroxypropyl group to ethyl or cyclopropyl analogs to probe steric influences .

- Functional group additions : Introduce sulfonyl or nitro groups to enhance solubility or binding affinity .

- In silico screening : Use QSAR models to prioritize derivatives with predicted high activity .

Q. What advanced analytical methods resolve ambiguities in spectral data interpretation?

- 2D NMR (HSQC, HMBC) : Clarify ambiguous proton-carbon correlations, especially in crowded aromatic regions .

- High-resolution mass spectrometry (HRMS) : Confirm molecular formula (C₁₉H₂₁FNO₃S) and detect isotopic patterns .

- X-ray crystallography : Resolve stereochemical uncertainties in the hydroxypropyl moiety .

Q. How can researchers mitigate challenges in scaling up synthesis for preclinical studies?

- Solvent optimization : Replace DMF with greener solvents (e.g., acetonitrile) to improve safety and yield .

- Flow chemistry : Implement continuous flow reactors to enhance reproducibility and reduce reaction times .

- Quality control : Use in-line PAT (Process Analytical Technology) tools like FTIR for real-time monitoring .

Q. What are the key considerations for evaluating its pharmacokinetic properties in animal models?

- ADME profiling :

- Absorption : LogP ~2.5 (predicted via ChemDraw) suggests moderate oral bioavailability .

- Metabolism : Screen for CYP450-mediated oxidation using liver microsomes .

- Plasma stability : Assess half-life in rodent plasma at 37°C to guide dosing regimens .

Q. How can computational tools enhance understanding of its biological mechanism?

- MD simulations : Study conformational dynamics of the compound bound to targets (e.g., 100 ns simulations in GROMACS) .

- Free energy calculations : Use MM-PBSA to quantify binding energy contributions from specific residues .

- Network pharmacology : Map interactions with secondary targets (e.g., NF-κB or MAPK pathways) using STRING databases .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.